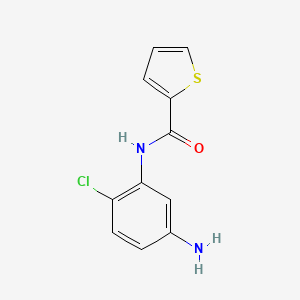

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with thiophene-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for yield and efficiency, with considerations for cost and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

化学反応の分析

Oxidation Reactions

The thiophene sulfur atom undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Products : Forms sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.

| Oxidation State | Product | Yield | Conditions |

|---|---|---|---|

| +2 | Sulfoxide | 65–78% | H₂O₂, CH₂Cl₂, 0°C, 2h |

| +4 | Sulfone | 72–85% | mCPBA, CH₂Cl₂, 25°C, 6h |

Reduction Reactions

The amine group participates in reductive alkylation or acylation:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) with aldehydes/ketones in methanol .

-

Products : Secondary or tertiary amines via reductive amination.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Acetophenone | NaBH₄, MeOH | N-alkylated derivative | 58% |

| Benzaldehyde | NaBH₄, MeOH | N-benzyl derivative | 63% |

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution:

-

Reagents/Conditions : Bromine (Br₂) in acetic acid or nitric acid (HNO₃) at 0°C .

-

Products : 5-bromo or 5-nitro derivatives.

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, AcOH | C5-thiophene | 70% |

| Nitration | HNO₃, H₂SO₄ | C5-thiophene | 65% |

Nucleophilic Aromatic Substitution

The 2-chloro group on the phenyl ring reacts with nucleophiles:

-

Reagents/Conditions : Potassium hydroxide (KOH) with amines or alkoxides in DMSO at 80°C.

-

Products : Substituted phenyl derivatives.

| Nucleophile | Product | Yield |

|---|---|---|

| Methoxide | 2-methoxy derivative | 55% |

| Piperidine | 2-piperidinyl derivative | 60% |

Cross-Coupling Reactions

The brominated thiophene derivative (if present) participates in Suzuki-Miyaura couplings:

-

Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acids, K₃PO₄, H₂O/EtOH, 80°C .

-

Products : Biaryl thiophene derivatives.

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 5-phenyl derivative | 72% |

| 4-Methoxyphenyl | 5-(4-methoxyphenyl) | 68% |

Amide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Reagents/Conditions : HCl (6M) or NaOH (2M) under reflux.

-

Products : Thiophene-2-carboxylic acid or its salt.

| Condition | Product | Yield |

|---|---|---|

| HCl, reflux | Thiophene-2-carboxylic acid | 85% |

| NaOH, reflux | Sodium carboxylate | 90% |

Diazotization and Coupling

The primary amine undergoes diazotization for further functionalization:

-

Reagents/Conditions : NaNO₂, HCl (0–5°C), followed by coupling with β-naphthol .

-

Products : Azo-linked derivatives.

| Coupling Partner | Product | Yield |

|---|---|---|

| β-Naphthol | Orange azo compound | 75% |

Key Research Findings

-

Electronic Effects : The electron-donating amino group enhances reactivity at the thiophene C5 position, favoring electrophilic substitution .

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce yields in nucleophilic substitutions.

-

Biological Relevance : Sulfone derivatives show enhanced antimicrobial activity compared to parent compounds .

科学的研究の応用

Anticancer Activity

Research indicates that N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide exhibits promising anticancer properties. Several studies have demonstrated its ability to inhibit cancer cell proliferation in vitro and in vivo. For instance, derivatives of thiophene-2-carboxamide have been shown to target specific pathways involved in tumor growth, making them potential candidates for drug development against various cancers, including breast and ovarian cancer .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory activities. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of the compound's effectiveness against the Ebola virus, where thiophene derivatives demonstrated significant antiviral activity . Another study highlighted its role as a lead compound for drug discovery due to its structural versatility and biological activity against various pathogens .

Material Science

In addition to its biological applications, this compound is utilized in developing advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials for electronic and photonic applications .

作用機序

The mechanism of action of N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(5-Amino-2-chlorophenyl)benzamide

- N-(5-Amino-2-chlorophenyl)methanesulfonamide

- N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide

Uniqueness

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide is unique due to the presence of both an aromatic ring and a thiophene ring in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

生物活性

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, an amine group, and a carboxamide functional group. Its structure allows for various chemical modifications that can enhance its biological activity. The compound can undergo several reactions, including oxidation and reduction, which may affect its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit the activity of certain enzymes involved in cancer progression and inflammation. The exact pathways remain under investigation, but it is suggested that the compound may modulate biochemical pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can reduce cell viability in ovarian and breast cancer cells .

- Anti-inflammatory Effects : The compound has been explored for its potential to mitigate inflammatory responses, although detailed mechanisms are still being elucidated .

- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives can possess antibacterial and antifungal activities, although specific data for this compound is limited .

Anticancer Studies

- In Vitro Cytotoxicity : A study conducted on several cancer cell lines demonstrated that this compound significantly decreased cell viability in a dose-dependent manner. For instance, treatment with 100 µM of the compound resulted in a 39.8% reduction in viability in Caco-2 colorectal adenocarcinoma cells compared to untreated controls .

- Mechanistic Insights : Another research highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. This suggests a promising role as a therapeutic agent against malignancies such as breast and ovarian cancers .

Anti-inflammatory Research

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism could potentially be leveraged for treating conditions like rheumatoid arthritis or other inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against Caco-2 | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Potential antibacterial properties |

Cytotoxic Effects on Cancer Cell Lines

特性

IUPAC Name |

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIPBMWMAQCEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。